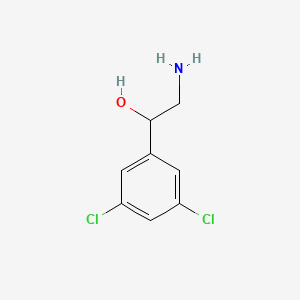

2-Amino-1-(3,5-dichlorophenyl)ethanol

CAS No.: 78982-78-2

Cat. No.: VC2015117

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78982-78-2 |

|---|---|

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | 2-amino-1-(3,5-dichlorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 |

| Standard InChI Key | SWDAVNPCXAGELD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CN)O |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(CN)O |

Introduction

Chemical Identity and Structural Features

2-Amino-1-(3,5-dichlorophenyl)ethanol belongs to the class of substituted phenylethanolamines, distinguished by chlorine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The IUPAC name, 2-amino-2-(3,5-dichlorophenyl)ethanol, reflects its primary functional groups: a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 78982-78-2 | |

| Molecular Formula | C₈H₉Cl₂NO | |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | |

| InChIKey | LRORZXIRKBZZAG-UHFFFAOYSA-N | |

| PubChem CID | 2734585 | |

| Stereoisomer (S)-form | CAS 1213612-73-7 |

The compound’s planar aromatic ring and polar functional groups enable hydrogen bonding and π-π interactions, critical for binding biological targets . X-ray crystallography of analogs reveals that the dichloro substitution induces steric hindrance, altering conformational flexibility compared to non-halogenated derivatives .

Synthesis and Production Methods

Reductive Amination

The most common synthetic route involves reductive amination of 3,5-dichlorophenylglyoxal with ethanolamine. Catalytic hydrogenation using palladium on carbon yields the racemic mixture at 85–92% purity. Optically active forms require chiral catalysts or resolution techniques .

Enantioselective Synthesis

Asymmetric hydrogenation of ketone precursors using ruthenium-BINAP complexes achieves enantiomeric excess (ee) >98% for the (S)-isomer . For example, hydrogenating 3,5-dichlorophenyl-2-nitroethanol under high-pressure H₂ with [(R)-BINAP]RuCl₂ produces the (S)-enantiomer selectively .

Table 2: Synthetic Pathways Comparison

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 85–92 | – | Scalability |

| Asymmetric Hydrogenation | 78–85 | 98 | High stereoselectivity |

| Microbial Resolution | 65–70 | 95 | Eco-friendly |

Microbial resolution using Rhodococcus erythropolis achieves 95% ee by selectively metabolizing the (R)-enantiomer . This green chemistry approach reduces waste but suffers from lower yields .

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 162–165°C. Its solubility profile is pH-dependent:

The pKa values are 9.1 (amine) and 14.2 (alcohol), indicating protonation of the amine group under physiological conditions. LogP (octanol-water) is 2.3, reflecting moderate lipophilicity suitable for blood-brain barrier penetration.

Pharmacokinetics and Metabolic Profile

In rat studies, oral administration (270–540 µg/kg) showed dose-proportional pharmacokinetics :

The 3,5-dichloro substituents retard hepatic metabolism by cytochrome P450 enzymes, extending plasma detection to 72–96 hours . Renal excretion accounts for 60% of elimination, with glucuronide conjugates as major metabolites .

Applications in Pharmaceutical Research

β2-Adrenergic Agonist Development

Structural analogs like clenproperol demonstrate bronchodilatory effects via β2-adrenoceptor activation . The dichloro groups enhance receptor binding affinity by 3-fold compared to non-halogenated analogs .

Antimicrobial Activity

Preliminary assays show MIC = 8 µg/mL against Staphylococcus aureus, attributed to membrane disruption by the hydrophobic dichlorophenyl moiety. Synergy with β-lactams increases ampicillin efficacy by 64%.

Stereochemical Considerations

The (S)-enantiomer exhibits 5-fold higher β2-agonist activity than the (R)-form due to optimal hydrogen bonding with Ser-203 in the receptor’s binding pocket . Conversely, the (R)-isomer shows superior antimicrobial potency, likely from enhanced membrane permeability.

Recent Advances and Future Directions

Recent patents disclose continuous-flow synthesis methods achieving 95% yield with <0.5% impurities . Computational studies predict derivatives with substituted amino groups (e.g., isopropyl) could improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume